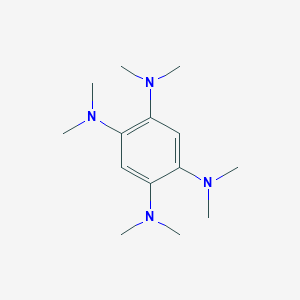

1,2,4,5-Benzenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl-

Vue d'ensemble

Description

1,2,4,5-Benzenetetramine, also known as benzene-1,2,4,5-tetramine or 1,2,4,5-tetraaminobenzene, is a chemical compound with the molecular formula C6H10N4 . It has an average mass of 138.170 Da and a monoisotopic mass of 138.090546 Da .

Molecular Structure Analysis

The molecular structure of 1,2,4,5-Benzenetetramine consists of a benzene ring with four amine (-NH2) groups attached to it . The exact positions of these amine groups on the benzene ring can be inferred from the name of the compound, i.e., at the 1,2,4,5-positions of the benzene ring .Chemical Reactions Analysis

1,2,4,5-Benzenetetramine tetrahydrochloride is widely used as a novel source of carbon and nitrogen in synthesizing benzimidazole-linked polymers and carbon dot nanomaterials . It can be used as a precursor in the synthesis of a pyrene-based benzimidazole-linked polymer by the co-condensation with 1,3,6,8-tetrakis (4-formylphenyl)pyrene in dimethylformamide . It can also be used in the synthesis of triazine-based benzimidazole-linked polymers for highly selective CO2 capture .Physical And Chemical Properties Analysis

1,2,4,5-Benzenetetramine has a melting point of over 300 °C . It is soluble in water . The compound has a linear formula of C6H2(NH2)4·4HCl .Applications De Recherche Scientifique

Synthesis of Benzimidazole-Linked Polymers

This compound serves as a novel source of carbon and nitrogen in the synthesis of benzimidazole-linked polymers. These polymers have potential applications in gas storage, separation technologies, and catalysis due to their high surface areas and chemical stability .

Creation of Carbon Dot Nanomaterials

Researchers utilize this compound in the creation of nitrogen-doped carbon dots (NCDs). These NCDs are applicable as highly selective fluorescent probes for sensing Mg²⁺ ions in aqueous solutions, which is crucial for biological and environmental monitoring .

Development of Red-Emitting Carbon Dots

The compound is used in the solvothermal method to produce red-emitting carbon dots. These dots have applications in bioimaging and LED devices due to their long-wavelength emission properties .

Highly Selective CO₂ Capture

Triazine-based benzimidazole-linked polymers synthesized using this compound show high selectivity for CO₂ capture. This application is significant in addressing environmental concerns related to greenhouse gas emissions .

Safety and Hazards

In case of a fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide can be used . The substance can produce hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Orientations Futures

1,2,4,5-Benzenetetramine tetrahydrochloride has shown potential in various applications. It can be used to synthesize nitrogen-doped carbon dots (NCDs) by a simple hydrothermal method, which can be used as a highly selective fluorescent probe for sensing Mg2+ ions in an aqueous solution . It can also be used to create red-emitting carbon dots via the solvothermal method . These applications suggest promising future directions for this compound in the field of material science and sensor technology.

Mécanisme D'action

Mode of Action

It has been suggested that the compound may interact with its targets in a manner that influences their function

Biochemical Pathways

1,2,4,5-Benzenetetramine is involved in the synthesis of benzimidazole-linked polymers and carbon dot nanomaterials . It serves as a novel source of carbon and nitrogen in these processes

Result of Action

It has been used in the synthesis of benzimidazole-linked polymers and carbon dot nanomaterials , suggesting it may have a role in facilitating these processes.

Propriétés

IUPAC Name |

1-N,1-N,2-N,2-N,4-N,4-N,5-N,5-N-octamethylbenzene-1,2,4,5-tetramine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4/c1-15(2)11-9-13(17(5)6)14(18(7)8)10-12(11)16(3)4/h9-10H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKUMTPMEJTJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1N(C)C)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326832 | |

| Record name | 1,2,4,5-Benzenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104779-70-6 | |

| Record name | 1,2,4,5-Benzenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

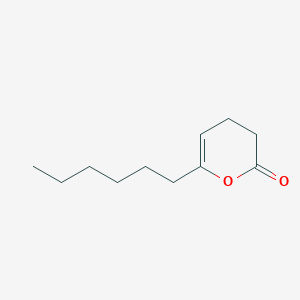

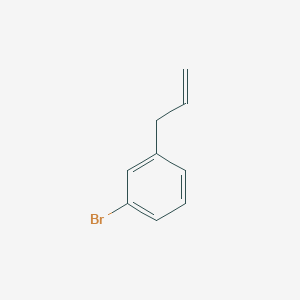

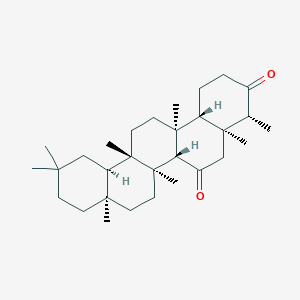

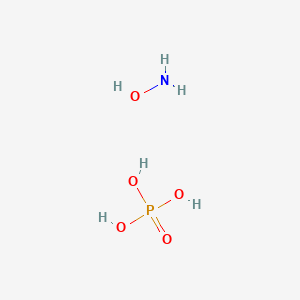

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-Biphenyl]-4-yl)acetaldehyde](/img/structure/B106197.png)

![N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide](/img/structure/B106216.png)

![5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o](/img/structure/B106221.png)